molecular formula C15H10O2 B1362560 3-Phenylcoumarin CAS No. 955-10-2

3-Phenylcoumarin

Cat. No.: B1362560
CAS No.: 955-10-2
M. Wt: 222.24 g/mol
InChI Key: HWDSXZLYIKESML-UHFFFAOYSA-N
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Description

3-Phenylcoumarin is a heterocyclic compound that belongs to the coumarin family. It is characterized by a coumarin core structure with a phenyl group attached at the third position.

Biochemical Analysis

Biochemical Properties

3-Phenylcoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound derivatives have been investigated as potential multi-target inhibitors for human cholinesterases and monoamine oxidases . These interactions are essential for addressing neurotransmitter shortages associated with neurodegenerative diseases like Alzheimer’s disease. The compound’s stability and reactivity have been studied using density functional theory simulations, highlighting its potential as an anti-cholinesterase agent .

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It influences cell function by modulating oxidative metabolism and elastase release in human neutrophils . Additionally, this compound derivatives have shown potential in down-modulating the formation and release of neutrophil extracellular traps, which are crucial for immune responses . These effects suggest that this compound can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It acts as an inhibitor of enzymes such as monoamine oxidase B (MAO-B), which catalyzes the deamination of neurotransmitters like dopamine and norepinephrine . The binding interactions of this compound derivatives with MAO-B have been studied using molecular docking methodologies, revealing robust binding affinities . These interactions are crucial for the compound’s pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the stability of this compound derivatives has been investigated through density functional theory simulations, providing insights into their reactivity and potential long-term impacts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that certain derivatives of this compound exhibit potent antidepressant activity at very low doses, such as 0.50 mg/kg, compared to standard drugs like imipramine . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its biosynthesis and metabolism. For example, the phenylpropanoid pathway, a branch of plant secondary metabolism, is responsible for the biosynthesis of coumarins, including this compound . This pathway involves several enzymatic steps, starting from phenylalanine obtained from the shikimate pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that affect its localization and accumulation . These interactions are crucial for understanding how this compound is distributed within the body and its potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. Studies have shown that certain derivatives of this compound can be tracked using fluorescence microscopy, allowing researchers to visualize their distribution within living cells . This information is valuable for understanding the compound’s targeting signals and post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylcoumarin can be achieved through several methods. One common approach involves the Pechmann condensation, where phenol reacts with β-ketoesters in the presence of a strong acid catalyst. Another method is the Knoevenagel condensation, which involves the reaction of salicylaldehyde with phenylacetic acid under basic conditions .

Industrial Production Methods: Industrial production of this compound often employs the Pechmann condensation due to its efficiency and cost-effectiveness. This method typically involves the use of sulfuric acid as a catalyst and high temperatures to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Phenylcoumarin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of the coumarin core and the phenyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials .

Properties

IUPAC Name

3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDSXZLYIKESML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241860
Record name 3-Phenyl-2-benzopyrone
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955-10-2
Record name 3-Phenylcoumarin
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Record name 3-Phenylcoumarin
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Record name 3-Phenylcoumarin
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Record name 3-Phenyl-2-benzopyrone
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Record name 3-phenyl-2-benzopyrone
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Record name 3-PHENYLCOUMARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3-Phenylcoumarins bind to the active site of MAO-B, a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for the degradation of neurotransmitters like dopamine. [, ] This binding prevents the enzyme from breaking down dopamine, leading to increased dopamine levels in the brain. []

A: MAO-B inhibitors are considered potential therapeutic agents for neurodegenerative diseases like Parkinson's disease, as elevated MAO-B activity is associated with oxidative stress and neuronal damage in these conditions. [] By inhibiting MAO-B, 3-phenylcoumarins may help to protect neurons and slow disease progression.

ANone: Yes, research has shown that 3-phenylcoumarins can also act as:

  • Antifungal agents: Demonstrating activity against various fungi, including Alternaria alternata, Cladosporium herbarum, Fusarium oxysporum, and Trichoderma harzianum. []
  • Anti-HIV agents: Exhibiting inhibition of HIV replication, potentially through NF-κB inhibition and antagonism of the Tat protein. []
  • Tyrosinase, elastase, collagenase, and hyaluronidase inhibitors: Suggesting potential applications in addressing skin aging processes. []
  • Antibacterial agents: Displaying selective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, potentially by targeting bacterial tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase. []

A: The molecular formula of 3-phenylcoumarin is C15H10O2, and its molecular weight is 222.24 g/mol. []

ANone: 3-Phenylcoumarins typically display characteristic peaks in their spectroscopic data:

  • UV-Vis Spectroscopy: Exhibit absorption bands similar to trans- and cis-stilbene due to the presence of the stilbenoid subchromophore. []
  • Fluorescence Spectroscopy: Show fluorescence properties influenced by the substituents on the coumarin and phenyl rings. [, ]
  • NMR Spectroscopy: Proton and carbon NMR spectra provide detailed structural information about the coumarin and phenyl ring systems and the presence of substituents. [, ]
  • Mass Spectrometry: Show unique fragmentation patterns that can be used to identify and characterize these compounds. [, ]

ANone: The provided research papers primarily focus on the synthesis and biological activity of 3-phenylcoumarins. Further research is needed to comprehensively assess their material compatibility and stability under diverse conditions.

ANone: The provided research primarily focuses on this compound as a bioactive molecule. Currently, there is limited information about its catalytic properties or applications in the context of chemical reactions.

ANone: Computational tools have been extensively applied in this compound research for:

  • Docking studies: To predict the binding modes and interactions of 3-phenylcoumarins with target enzymes like MAO-B. [, , ]
  • 3D-QSAR modeling: To establish relationships between the structure of 3-phenylcoumarins and their biological activities, aiding in the design of new derivatives with improved potency and selectivity. [, ]
  • Molecular dynamics simulations: To investigate the dynamic behavior of 3-phenylcoumarins within the binding pockets of target proteins and to gain insights into their binding stability and conformational changes. []
  • Theoretical calculations: To understand the electronic structures, spectroscopic properties, and antioxidant activities of these compounds. [, ]

ANone: SAR studies have revealed crucial insights:

  • MAO-B Inhibition: Small substitutions at the 6- or 8-position of the coumarin nucleus are favorable for MAO-B inhibition when a phenyl group is present at the 3-position. [] Meta and para substitutions on the 3-phenyl ring generally enhance MAO-B inhibitory activity and selectivity. [, ]
  • Antifungal Activity: Hydroxylation patterns significantly impact antifungal activity, with 6,7-dihydroxy-3-phenylcoumarin exhibiting high potency. []
  • Antioxidant Activity: The number and position of hydroxyl groups influence antioxidant properties. 7-Hydroxy-3-(3'-hydroxy)phenylcoumarin (8) displayed remarkable activity in various antioxidant assays. []
  • Antibacterial Activity: The 3-phenyl ring and the position of hydroxyl groups on the coumarin scaffold play a role in modulating the antibacterial activity. []

ANone: The provided research primarily emphasizes the synthesis and biological evaluation of 3-phenylcoumarins. Further investigations are needed to determine their stability profiles under various conditions and develop optimal formulation strategies to enhance their solubility, bioavailability, and stability for therapeutic applications.

ANone: While these aspects are crucial for drug development, the provided research papers primarily focus on the synthesis, SAR, and preliminary biological evaluation of 3-phenylcoumarins. Further investigations are necessary to address these aspects comprehensively.

ANone:

  • Early studies recognized the structural similarities between 3-phenylcoumarins and stilbenes, highlighting the concept of subchromophores and their influence on spectroscopic properties. []
  • The discovery of natural 4-hydroxy-3-phenylcoumarins like robustic acid [] and indicanine A [] from plant sources spurred interest in their biological activities.
  • Research identifying 3-phenylcoumarins as potent and selective MAO-B inhibitors [, , ] marked a significant milestone, paving the way for exploring their therapeutic potential in neurodegenerative diseases.

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